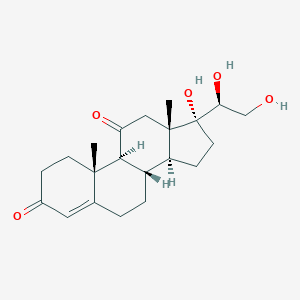
Reichstein's substance U
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reichstein’s substance U, also known as 11-Deoxycortisol, is a glucocorticoid steroid hormone. It is an intermediate in the biosynthesis of cortisol, a vital hormone in the human body. This compound was first described by Tadeusz Reichstein in 1938 and is also referred to as Reichstein’s Substance S or Compound S .
準備方法
The preparation of Reichstein’s substance U involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure conditions.
Microbial oxidation of D-sorbitol to L-sorbose: This step involves the use of acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: This is achieved by forming an acetal with acetone and an acid to produce Diacetone-L-sorbose.
Organic oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid, followed by heating with water to produce 2-Keto-L-gulonic acid.
Gamma lactonization: The final step involves ring-closing to form the desired compound.
化学反応の分析
Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisol, a potent glucocorticoid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and nickel catalysts for hydrogenation . The major products formed from these reactions are cortisol and other related glucocorticoids .
科学的研究の応用
Reichstein’s substance U has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various glucocorticoids.
Biology: It plays a role in studying the biosynthesis pathways of steroid hormones.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of corticosteroids for pharmaceutical use.
作用機序
Reichstein’s substance U exerts its effects by acting as a precursor to cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase . Cortisol then binds to glucocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and stress response .
類似化合物との比較
Reichstein’s substance U is similar to other glucocorticoids such as:
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: The active form of cortisone, used in various medical treatments.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Reichstein’s substance U is unique due to its role as an intermediate in cortisol biosynthesis, making it crucial for understanding steroid hormone pathways .
特性
CAS番号 |
566-38-1 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChIキー |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
同義語 |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















